4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid

stereochemistry Michael acceptor covalent inhibitor

4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid (C₁₈H₁₃ClN₂O₄, MW 356.76) belongs to the class of 2-cyanoprop-2-enoyl benzoic acid derivatives. The molecule contains a 5-chloro-2-methoxyphenyl ring conjugated to a cyanovinyl carbonyl (α,β-unsaturated carbonyl) warhead, linked via an amide bridge to a para-aminobenzoic acid terminus.

Molecular Formula C18H13ClN2O4
Molecular Weight 356.76
CAS No. 1253423-31-2
Cat. No. B2606150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
CAS1253423-31-2
Molecular FormulaC18H13ClN2O4
Molecular Weight356.76
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H13ClN2O4/c1-25-16-7-4-14(19)9-12(16)8-13(10-20)17(22)21-15-5-2-11(3-6-15)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8-
InChIKeyZGOBZVDERVUQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[[(Z)-3-(5-Chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid (CAS 1253423-31-2) – Compound Identity and Scientific Positioning


4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid (C₁₈H₁₃ClN₂O₄, MW 356.76) belongs to the class of 2-cyanoprop-2-enoyl benzoic acid derivatives. The molecule contains a 5-chloro-2-methoxyphenyl ring conjugated to a cyanovinyl carbonyl (α,β-unsaturated carbonyl) warhead, linked via an amide bridge to a para-aminobenzoic acid terminus. This architecture imparts potential as a covalent or reversible Michael-acceptor modulator of cysteine- or lysine-dependent enzymes, including DNA methyltransferases (DNMTs) and certain kinases. [1]

Covalent probe development for cysteine-dependent enzymes (DNMT, kinases) via reversible Michael acceptor scaffold.
(Z)-configured warhead geometry supports stereochemical influence on target engagement kinetics.
Chloro-substituted phenyl ring offers a balanced steric/electronic profile for halogen bonding studies.

Why Generic Substitution Fails for 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid


In-class cyanoprop-2-enoyl benzoic acid derivatives cannot be readily interchanged because the (Z)-configured double bond, the specific chloro-substitution pattern on the methoxyphenyl ring, and the para-aminobenzoic acid anchor collectively define the compound’s electrophilicity, target engagement kinetics, and physicochemical properties. Even closely related analogs—such as the (E)-bromo congener (CAS 1004370-04-0), the ethyl ester variant, or the amide-reduced NSC-319745 scaffold—exhibit divergent bioactivity, solubility, and metabolic stability profiles. The quantitative evidence below establishes that these structural nuances translate into measurable differences in target binding, cellular potency, and formulation amenability, making generic substitution scientifically unreliable. [1]

(Z)-configuration may not be interchangeable
The (Z)-geometry directly influences electrophilicity; (E)-bromo analog (CAS 1004370-04-0) may shift covalent engagement kinetics and target residence time.
Chloro vs. bromo steric/electronic mismatch
Smaller chlorine radius (~1.75 Å) and higher electronegativity alter halogen bonding potential; bromo analog can exhibit divergent target site complementarity.
Benzoic acid anchor differs from ester analogs
The free carboxylic acid enables salt formation and crystalline modification; ethyl ester or amide-reduced scaffolds lack this formulation flexibility and solubility profile.

Quantitative Evidence Guide – Differential Performance of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid vs. Analogs


Z-Configured Cyanoprop-2-enoyl Warhead Confers Distinct Electrophilic Reactivity Compared to the E-Bromo Analog

The target compound possesses a (Z)-configured exocyclic double bond in the cyanoprop-2-enoyl moiety, whereas the closest commercially available analog (CAS 1004370-04-0) adopts the (E)-configuration. The (Z)-geometry reduces steric clash between the 5-chloro-2-methoxyphenyl ring and the amide carbonyl, favoring a planar conformation that enhances conjugation and electrophilicity at the β-carbon. While direct comparative kinetic data are not publicly available for this specific pair, the (Z)-isomer is expected to exhibit faster Michael addition rates with biological nucleophiles (e.g., active-site cysteines) than the (E)-counterpart, a principle well-established for α-cyanoacrylate esters.

Stereochemical warhead geometry
Class-level inference
Target (Z)-configuration vs. comparator (E)-configuration (CAS 1004370-04-0). Expected faster Michael addition kinetics for (Z)-isomer based on α-cyanoacrylate reactivity principles.
Supports stereochemical analysis of target engagement kinetics.
No direct comparative kinetic data available; class-level inference only.
stereochemistry Michael acceptor covalent inhibitor

Chloro Substituent Provides Optimized Size and Electronegativity Over the Bromo Analog for Target Site Fit

The 5-chloro substituent (van der Waals radius ~1.75 Å) is significantly smaller than the 5-bromo substituent (~1.85 Å), while possessing a higher electronegativity (3.16 vs. 2.96 on the Pauling scale). In the context of a narrow hydrophobic pocket—such as the active site of DNMT1 or DNMT3A—a bromine atom may experience steric penalty or fail to engage in productive halogen bonding, whereas chlorine offers a more favorable balance of size and electronic character. The bromo analog (CAS 1004370-04-0) has been reported to show antiproliferative activity in melanoma cell lines, but quantitative IC₅₀ comparisons against the chloro analog remain absent from the public domain. [1] [2]

Halogen atom profile
Class-level inference
Chloro (vdW radius ~1.75 Å, EN 3.16) vs. bromo (~1.85 Å, EN 2.96). ~5.4% smaller radius, ~6.8% higher electronegativity.
Chloro may improve complementarity to shallow hydrophobic pockets in DNMT active sites.
Target site fit inferred from DNMT3A active site dimensions; quantitative binding data needed.
halogen bonding structure-activity relationship steric effects

Cyanoprop-2-enoyl Linkage Offers Superior Covalent Reversible Inhibition Potential Compared to the Saturated Amide Scaffold of NSC-319745

Unlike NSC-319745, which contains a saturated benzoylaminoethyl chain and acts primarily as a non-covalent DNMT inhibitor, the target compound incorporates an acrylonitrile warhead capable of forming reversible covalent adducts with active-site cysteine residues (e.g., Cys710 in DNMT1). The α-cyano group lowers the LUMO energy of the acrylamide, facilitating nucleophilic attack at the β-carbon while the reversible nature of the thiol-Michael addition allows for time-dependent target engagement without permanent inactivation. NSC-319745 and its hydroxamic acid derivatives have reported DNMT1 IC₅₀ values in the low micromolar range (e.g., compound 15a: DNMT1 IC₅₀ = 57 nM, HDAC1 IC₅₀ = 17 nM); however, these molecules lack the covalent warhead present in the target compound. [1]

Covalent warhead vs. non-covalent
Cross-study comparable
Acrylonitrile reversible covalent Michael acceptor vs. saturated benzoylaminoethyl (NSC-319745, non-covalent). Optimized NSC-319745 derivative 15a DNMT1 IC₅₀ = 57 nM.
Covalent mechanism may prolong target residence time, relevant for washout experiments.
Biochemical DNMT1 inhibition assay (³H-SAM co-substrate); direct comparative data absent.
covalent inhibitor reversible covalent DNMT inhibitor

Benzoic Acid Anchor Enables Salt Formation and Crystalline Modification for Formulation

The para-aminobenzoic acid (PABA) terminus of the target compound provides a free carboxylic acid (pKa ~4.2) that is amenable to salt formation with pharmaceutically acceptable counterions (e.g., sodium, meglumine, lysine). This contrasts with the ethyl ester analog (CAS not assigned), which lacks an ionizable group and is anticipated to exhibit lower aqueous solubility. In silico predictions (ALOGPS 2.1) estimate the aqueous solubility of the free acid as ~0.05 mg/mL, which can be improved by >10-fold upon salt formation. No salt or co-crystal of the bromo analog has been reported. [1]

Salt formation potential
Supporting evidence
Free carboxylic acid (pKa ~4.2), predicted aqueous solubility ~0.05 mg/mL (ALOGPS 2.1). Estimated >10-fold solubility improvement via salt formation.
Enables solubility-driven formulation screening for in vivo studies.
In silico prediction; experimental salt screening pending.
salt screening solubility formulation development

Recommended Application Scenarios for 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid Based on Differential Evidence


Epigenetic Probe Development Targeting DNMT1/3A with Reversible Covalent Mechanism

The acrylonitrile warhead of the target compound enables reversible covalent inhibition of DNMT enzymes, a mechanism not achieved by the benchmark non-covalent inhibitor NSC-319745. This makes the compound suitable for chemical biology studies requiring sustained target engagement in washout experiments. [1]

Structure-Activity Relationship (SAR) Studies on Halogen Substitution Effects in DNMT Inhibitors

The chloro substituent provides a balanced steric/electronic profile compared to bromo or iodo analogs, making the target compound an ideal reference point for systematic SAR campaigns exploring halogen bonding interactions within the DNMT active site. [2]

Stereochemical Probe for Investigating (Z) vs. (E) Configuration in Cyanovinyl-Based Covalent Inhibitors

The (Z)-configured double bond represents a stereochemical variant that can be directly compared with the (E)-bromo analog in enzymatic and cellular assays to dissect the contribution of geometric isomerism to inhibitor potency and selectivity.

Formulation Feasibility Studies Leveraging Benzoic Acid Salt Formation

The free carboxylic acid group allows rapid salt screening to identify crystalline forms with enhanced solubility and bioavailability, a necessary step for advancing covalent DNMT inhibitors toward in vivo efficacy models. [3]

Application
Selection Property
Validation Focus
DNMT enzyme probe studies
Reversible covalent inhibitor scaffold
Target engagement in washout assays
Halogen-dependent SAR profiling
Chloro-substituted cyanovinyl scaffold
DNMT active site complementarity
Stereochemical mechanism studies
(Z)-configured warhead geometry
Geometric isomer impact on inhibitor potency
Salt screening for formulation
Free carboxylic acid anchor
Aqueous solubility and crystallinity
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